N2-phenethyl-N4-phenylpteridine-2,4-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N2-phenethyl-N4-phenylpteridine-2,4-diamine is a synthetic organic compound belonging to the class of pteridine derivatives. This compound is characterized by the presence of phenethyl and phenyl groups attached to the pteridine core. Pteridines are heterocyclic compounds that play significant roles in various biological processes, including as cofactors in enzymatic reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N2-phenethyl-N4-phenylpteridine-2,4-diamine typically involves the condensation of appropriate pteridine precursors with phenethylamine and phenylamine under controlled conditions. One common method involves the use of pteridine-2,4-diamine as the starting material, which is reacted with phenethylamine and phenylamine in the presence of a suitable catalyst and solvent. The reaction is usually carried out at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often employing advanced techniques such as microwave-assisted synthesis or flow chemistry to enhance reaction efficiency and reduce production time.
Chemical Reactions Analysis
Types of Reactions
N2-phenethyl-N4-phenylpteridine-2,4-diamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its biological activity.
Substitution: The phenyl and phenethyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or alkylating agents can be employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols. Substitution reactions can introduce various functional groups, leading to a diverse array of derivatives.
Scientific Research Applications
Chemistry: The compound serves as a valuable intermediate in the synthesis of more complex pteridine derivatives.
Biology: It is used in studies related to enzyme inhibition and as a probe for understanding pteridine metabolism.
Medicine: The compound has shown promise as a potential therapeutic agent, particularly in cancer research, due to its ability to inhibit specific enzymes involved in cell proliferation.
Industry: It is utilized in the development of novel materials and as a component in certain chemical processes.
Mechanism of Action
The mechanism of action of N2-phenethyl-N4-phenylpteridine-2,4-diamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. This inhibition can disrupt critical biochemical pathways, leading to therapeutic effects such as the suppression of cancer cell growth.
Comparison with Similar Compounds
Similar Compounds
N2,N4-diphenylpyrimidine-2,4-diamine: A structurally similar compound with notable differences in the core heterocycle.
N2,N4-diphenylpyridine-2,4-diamine: Another related compound with a pyridine core instead of pteridine.
N2,N4-diphenylquinazoline-2,4-diamine: A quinazoline-based analogue with distinct biological properties.
Uniqueness
N2-phenethyl-N4-phenylpteridine-2,4-diamine is unique due to its specific pteridine core structure, which imparts distinct chemical and biological properties. Its ability to interact with a wide range of molecular targets and undergo diverse chemical reactions makes it a versatile compound in scientific research and industrial applications.
Properties
IUPAC Name |
4-N-phenyl-2-N-(2-phenylethyl)pteridine-2,4-diamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N6/c1-3-7-15(8-4-1)11-12-23-20-25-18-17(21-13-14-22-18)19(26-20)24-16-9-5-2-6-10-16/h1-10,13-14H,11-12H2,(H2,22,23,24,25,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WXVAYIVYNABHST-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCNC2=NC3=NC=CN=C3C(=N2)NC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.